molecular formula C17H27BrO B12552158 1-Bromo-4-(decyloxy)-2-methylbenzene CAS No. 179894-11-2

1-Bromo-4-(decyloxy)-2-methylbenzene

Cat. No.: B12552158
CAS No.: 179894-11-2
M. Wt: 327.3 g/mol
InChI Key: FLFSQUONXLZPSK-UHFFFAOYSA-N
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Description

1-Bromo-4-(decyloxy)-2-methylbenzene is an organic compound with the molecular formula C17H27BrO It is a derivative of benzene, where a bromine atom is substituted at the first position, a decyloxy group at the fourth position, and a methyl group at the second position

Preparation Methods

The synthesis of 1-Bromo-4-(decyloxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(decyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1-Bromo-4-(decyloxy)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-(decyloxy)-2-methylphenyl methoxybenzene.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions for these reactions include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-4-(decyloxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.

    Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(decyloxy)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The decyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The methyl group can undergo oxidation, leading to the formation of different functional groups.

Comparison with Similar Compounds

1-Bromo-4-(decyloxy)-2-methylbenzene can be compared with similar compounds such as:

    1-Bromo-4-(decyloxy)benzene: Lacks the methyl group, making it less reactive in certain oxidation reactions.

    1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.

    1-Bromo-4-(decyloxy)-2-chlorobenzene: The presence of a chlorine atom instead of a methyl group alters its chemical properties and reactivity.

Properties

CAS No.

179894-11-2

Molecular Formula

C17H27BrO

Molecular Weight

327.3 g/mol

IUPAC Name

1-bromo-4-decoxy-2-methylbenzene

InChI

InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-16-11-12-17(18)15(2)14-16/h11-12,14H,3-10,13H2,1-2H3

InChI Key

FLFSQUONXLZPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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